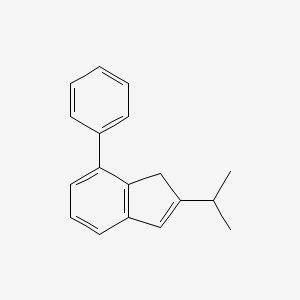

2-isopropyl-7-phenyl-1H-indene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18 |

|---|---|

Molecular Weight |

234.3 g/mol |

IUPAC Name |

7-phenyl-2-propan-2-yl-1H-indene |

InChI |

InChI=1S/C18H18/c1-13(2)16-11-15-9-6-10-17(18(15)12-16)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 |

InChI Key |

WGQVVQZBCJDGAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Theoretical and Computational Studies on 2 Isopropyl 7 Phenyl 1h Indene and Indene Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of indene (B144670) systems at the molecular level. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule, which in turn dictate its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.nettaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Eg) is a critical parameter for assessing a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For indene derivatives, computational studies have shown how different substituents alter the FMO energies and the HOMO-LUMO gap. Electron-donating groups, such as the isopropyl group in 2-isopropyl-7-phenyl-1H-indene, are expected to raise the HOMO energy level, making the molecule a better electron donor. The phenyl group, with its extended π-system, can participate in conjugation, affecting both HOMO and LUMO levels and typically reducing the energy gap.

Computational studies on various indene-based molecules designed for applications like organic solar cells have quantified these effects. nih.gov For instance, modifying terminal acceptor groups on an indenoindene (B15069699) core can systematically tune the HOMO-LUMO gap, thereby optimizing the electronic properties of the material. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for Sample Indene Derivatives This table presents representative data from computational studies on different indene systems to illustrate the range of electronic properties.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference Context |

|---|---|---|---|---|

| Indenoindene-based Acceptor (IBR) | -5.914 | -3.180 | 2.734 | Designed for organic solar cells nih.gov |

| Modified Acceptor (IBRD3) | -6.416 | -4.290 | 2.126 | Stronger electron-withdrawing groups lower the gap nih.gov |

| Indene Amino Acid Derivative (i12) | -6.841 | -1.287 | 5.554 | Calculated for bioactivity studies acs.org |

| Indene Amino Acid Derivative (i19) | -6.936 | -1.722 | 5.214 | Substituent changes affecting FMO energies acs.org |

The indene scaffold consists of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. The aromaticity of this system is primarily associated with the six-membered benzene ring. quora.com Computational methods can quantify the aromatic character using criteria such as Aromatic Stabilization Energy (ASE) and geometric indices like the Julg index, which measures bond length alternation. scilit.com

Molecular Dynamics Simulations of Reaction Pathways and Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For indene and its derivatives, MD simulations can be used to explore conformational landscapes (the different shapes a molecule can adopt) and to trace complex reaction pathways that are inaccessible to static quantum chemical calculations alone.

For example, MD simulations using reactive force fields like ReaxFF have been employed to study the high-energy degradation of indene. frontiersin.org These simulations show that at lower energies, dissociation is dominated by the loss of hydrogen atoms, while at higher energies, competing channels involving ring opening and the elimination of fragments like acetylene (B1199291) (C₂H₂) become significant. frontiersin.org Such simulations are crucial for understanding the stability of polycyclic aromatic hydrocarbons in extreme environments like combustion. Furthermore, MD simulations can be combined with quantum chemical methods to provide a purely theoretical procedure for identifying reaction pathways, which is essential for understanding catalytic processes and material degradation. nih.govdntb.gov.ua

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational chemistry is an indispensable tool for predicting the spectroscopic signatures of molecules, which aids in their identification and structural confirmation. Quantum mechanical methods can accurately calculate various spectroscopic properties, including:

Nuclear Magnetic Resonance (NMR) Spectra: Calculation of chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei.

Infrared (IR) Spectra: Prediction of vibrational frequencies and intensities, which correspond to the absorption peaks in an experimental IR spectrum.

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transition energies and oscillator strengths, which correlate with the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

For a novel compound like this compound, computational prediction of its NMR and IR spectra would be invaluable for confirming its structure after synthesis. Theoretical studies on related molecules have demonstrated the high accuracy of these predictions. For instance, computational analyses of azobenzene (B91143) derivatives have shown that even "dark" electronic states (those with near-zero oscillator strength) can have a signature in Raman spectra, providing a deeper understanding of the experimental data. nih.gov Similarly, DFT has been used to calculate the full electron spectra of indole (B1671886) and its derivatives, providing reliable predictions for UV absorption and ionization energies that aid in the interpretation of experimental photoemission spectra. mdpi.com

Computational Mechanistic Elucidation of Indene-Forming Reactions

Understanding the precise step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and yields. Computational chemistry allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

The formation of the indene ring system has been the subject of several computational studies. DFT calculations have been used to propose plausible mechanisms for various synthetic routes. researchgate.net For example, the reaction of phenyl radicals with allene (B1206475) and methylacetylene to form indene has been studied using a combination of crossed-molecular-beam experiments and ab initio calculations. nih.gov These studies revealed that the reaction proceeds through a long-lived collision complex, and the calculations were essential for identifying the specific reaction pathway. nih.gov In another example, high-level quantum chemical calculations were used to investigate the formation of indene from the reactions of cyclopentadiene and cyclopentadienyl (B1206354) radicals, mapping out 12 distinct reaction pathways and identifying the major products under combustion-relevant temperatures. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Indene Compounds

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's reactivity or other properties with its structural or physicochemical features, known as molecular descriptors. These descriptors are calculated computationally and can include electronic, steric, and thermodynamic parameters.

While specific QSRR studies on the chemical reactivity of this compound are not prevalent, the methodology is widely applied to related classes of compounds. A common application is in chromatography, where Quantitative Structure-Retention Relationship models predict the retention time of molecules based on their structure. nih.govmdpi.com For polycyclic aromatic compounds, QSRR models have been developed using descriptors derived from molecular geometry and electronic properties to predict their behavior in both gas and liquid chromatography. mdpi.comresearchgate.net

Theoretically, a QSRR model for the reactivity of a series of substituted indenes could be developed. This would involve:

Synthesizing a library of indene derivatives with varying substituents.

Experimentally measuring their reactivity in a specific reaction.

Calculating a wide range of molecular descriptors for each derivative.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model linking the descriptors to the observed reactivity. nih.gov

Such a model would be a powerful predictive tool for designing new indene compounds with desired reactivity profiles.

Advanced Applications of Indene Derivatives in Chemical Sciences Academic Perspective

Development of Ligand Architectures for Catalysis

The indenyl anion, the conjugate base of indene (B144670), is an important ligand in organometallic chemistry. wikipedia.org The substituents on the indenyl ring play a critical role in determining the stability, activity, and selectivity of the resulting metal complexes. The 2-isopropyl and 7-phenyl groups in the target molecule are strategically positioned to influence the coordination environment around a metal center, making it a highly tailored ligand for catalytic applications.

Indene derivatives are crucial precursors for ansa-metallocene catalysts, particularly for the stereospecific polymerization of olefins like propylene (B89431). researchgate.netresearchgate.net These catalysts, often based on zirconium or hafnium, typically feature two indenyl ligands linked by a bridging group (e.g., dimethylsilyl). researchgate.netacs.org The substitution pattern on the indenyl rings directly influences the geometry of the catalyst's active site and, consequently, the properties of the polymer produced.

Research has established that methyl and phenyl substitutions on the indenyl framework are responsible for the superior performance of certain catalysts in producing high molecular weight, highly isotactic polypropylene. researchgate.net For instance, the catalyst system based on 2-methyl-4-phenylindenyl ligands is a cornerstone in isospecific propylene polymerization. researchgate.net By analogy, the 2-isopropyl-7-phenyl-1H-indene ligand is expected to yield metallocenes with distinct catalytic behaviors:

Steric Influence : The bulky isopropyl group at the 2-position can effectively direct the orientation of the incoming monomer during the polymerization process, enhancing the stereoselectivity of the catalyst.

Electronic Effects : The phenyl group at the 7-position, part of the six-membered ring, modifies the electronic properties of the ligand. This can influence the electrophilicity of the metal center, affecting polymerization activity and comonomer incorporation. acs.org

Ancillary Group Interaction : The phenyl group can engage in non-covalent interactions that help stabilize the desired catalyst geometry and transition states during polymerization.

The performance of such catalysts is typically evaluated based on their activity (measured in kg of polymer per mole of catalyst per hour) and the properties of the resulting polymer, such as molecular weight (Mw) and melting point (Tm), which correlates with isotacticity.

Table 1: Comparison of Catalytic Performance of Substituted Indenyl-Based Zirconium Metallocenes in Ethylene Polymerization

| Catalyst Precursor Ligand Bridge and Type | Activity (kg PE / molcat·h) | Polymer Mw ( kg/mol ) | Polymer Tm (°C) |

| 1,2'-bridged bis-indenyl | 27,100 | - | - |

| 1,1'-bridged bis-indenyl | 21,700 | - | - |

| Benz[e]-indenyl on SiO₂ support | - | 134 | 114.7 |

| Indenyl on SiO₂ support | - | 158 | 125.1 |

Data compiled from analogous systems to illustrate the impact of ligand structure on catalytic outcomes. researchgate.netacs.org The table demonstrates how modifications to the indenyl ligand and bridging architecture influence catalyst activity and polymer properties.

While metallocenes are the most prominent application, indenyl ligands can also be employed in non-metallocene, single-site catalysts. rsc.org In these systems, the indenyl group may be paired with other types of ligands, such as amido, phenoxide, or phosphine (B1218219) ligands, to create a precisely defined coordination sphere around a transition metal. rsc.orgrsc.org The development of non-metallocene catalysts is driven by the goal of accessing new types of polymer microstructures and copolymer compositions. mdpi.comnih.gov

In this context, the 2-isopropyl-7-phenyl-1H-indenyl ligand offers several advantages:

Thermal Stability : The bulky substituents can enhance the thermal stability of the catalyst complex, which is crucial for high-temperature polymerization processes. nih.gov

Modulation of Reactivity : The combination of a sterically demanding alkyl group (isopropyl) and an electronically significant aryl group (phenyl) provides a mechanism to tune the reactivity of the metal center for transformations beyond olefin polymerization, such as cross-coupling or hydrogenation reactions.

Precursors for Functional Organic Materials

The rigid, planar, and aromatic structure of the indene core makes it an attractive building block for functional organic materials. The substituents at the 2- and 7-positions are critical for tuning the material's properties, such as solubility, solid-state packing, and electronic characteristics.

Indene can undergo cationic polymerization to produce polyindene, a thermoplastic resin. wikipedia.orgtandfonline.com The polymerization proceeds through the double bond of the five-membered ring. acs.org When a substituted derivative like this compound is used as a monomer, the resulting polymer is expected to have significantly different properties compared to unsubstituted polyindene:

Increased Glass Transition Temperature (Tg) : The bulky isopropyl and phenyl groups will restrict chain mobility, leading to a higher Tg and improved thermal stability.

Modified Solubility : The large hydrocarbon substituents will increase the polymer's solubility in common organic solvents, facilitating processing.

Altered Morphology : The steric bulk of the side groups will likely prevent close chain packing, resulting in an amorphous polymer with distinct mechanical and optical properties.

Indene derivatives can also be used as comonomers in acyclic diene metathesis (ADMET) polymerization or copolymerized with other vinyl monomers to create materials with tailored properties. tandfonline.comcjps.org

The delocalized π-electron system of the indene core is a key feature for its use in organic electronics. researchgate.net Indene derivatives have been successfully incorporated into electron-transporting materials (ETMs), particularly in organic photovoltaics (OPVs) and perovskite solar cells. acs.orgsemanticscholar.org A notable example is the indene-C60 bis-adduct (ICBA), which has been used as an alternative to PCBM as an electron acceptor. semanticscholar.org

The chemical role of the this compound structure as a potential charge transport material is rooted in several key aspects:

Conjugated Core : The indenyl system provides a rigid, conjugated scaffold that can facilitate intramolecular and intermolecular charge transport. nih.gov

Tuning of Energy Levels : The phenyl group can extend the π-conjugation, which influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com Proper alignment of these energy levels with other materials in a device (like an organic light-emitting diode, OLED) is critical for efficient charge injection and transport. youtube.com

Morphology Control : The isopropyl and phenyl groups play a crucial role in controlling the solid-state packing of the molecules. They can prevent excessive aggregation (π-stacking), which can sometimes trap charges, while promoting favorable intermolecular electronic coupling for efficient charge hopping between molecules. acs.org This control over morphology is essential for achieving high charge carrier mobility. semanticscholar.org

Table 2: Key Chemical Properties of Indene Derivatives for Organic Electronics

| Property | Chemical Role | Influence of 2-isopropyl-7-phenyl Substitution |

| HOMO/LUMO Energy Levels | Determines charge injection barriers and open-circuit voltage in solar cells. acs.orgresearchgate.net | Phenyl group can lower the LUMO and raise the HOMO, tuning the electronic band gap. |

| Reorganization Energy (λ) | The energy cost of molecular geometry change upon charge gain/loss; lower λ facilitates faster charge transport. nih.gov | The rigid indene core provides a low intrinsic λ; substituents can slightly alter it. |

| Intermolecular Packing | Dictates the electronic coupling between adjacent molecules, which controls charge mobility. nih.gov | Bulky groups prevent dense packing, influencing thin-film morphology and device performance. semanticscholar.org |

This table summarizes the essential chemical properties that make substituted indenes promising candidates for charge transport materials in organic electronic devices.

Building Blocks for Complex Organic Molecules

Beyond catalysis and materials science, strategically substituted indenes are valuable intermediates or building blocks in multi-step organic synthesis. wikipedia.orgresearchgate.net The synthesis of complex molecules often relies on the use of versatile synthons that can be elaborated through various chemical transformations. nih.govrsc.org

The this compound molecule possesses several reactive sites that can be exploited for further synthesis:

Acidic Methylene (B1212753) Protons : The protons at the C1 position are acidic (pKa ≈ 20 in DMSO for indene) and can be easily removed by a base to form the corresponding indenyl anion. wikipedia.org This nucleophilic anion can then react with a wide range of electrophiles to build more complex structures.

Alkene Functionality : The double bond in the five-membered ring can undergo various reactions, such as hydrogenation, epoxidation, or cycloaddition, providing a handle for further functionalization.

Aromatic Rings : Both the benzene (B151609) ring of the indene core and the attached phenyl group can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional groups.

The synthesis of this compound itself would likely involve modern cross-coupling methods, such as a Suzuki coupling, to introduce the phenyl group onto a pre-functionalized indanone or indene precursor, followed by the introduction of the isopropyl group. researchgate.net This modular synthesis allows for the creation of a library of related derivatives for various applications.

Strategic Integration into Total Synthesis Pathways

The synthesis of complex organic molecules often relies on the strategic construction of key intermediates that can be elaborated into the final target. The compound this compound, while a specific and non-commercially available structure, serves as an excellent case study for the strategic integration of substituted indenes into total synthesis pathways. Its synthesis requires a multi-step approach that combines classical organic reactions with modern cross-coupling techniques, showcasing a versatile strategy applicable to a wide range of substituted indene derivatives.

The synthetic pathway to this compound is not a trivial one-step process but a carefully planned sequence designed to build complexity in a controlled manner. A plausible and efficient route commences with the formation of a 2-isopropyl-2,3-dihydro-1H-inden-1-one core, followed by the introduction of the C7-phenyl group via a palladium-catalyzed cross-coupling reaction, and concludes with the formation of the indene double bond. This strategic sequence ensures high regioselectivity and provides a convergent route to the target molecule.

The initial step typically involves an intramolecular Friedel-Crafts acylation to construct the fused ring system of indanone. orgsyn.orgnih.govrsc.org This powerful cyclization method is a cornerstone in the synthesis of polycyclic aromatic compounds. nih.gov Following the formation of the indanone skeleton, a crucial C-C bond formation is required to introduce the phenyl substituent. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation, offering high yields and exceptional functional group tolerance. This reaction has been successfully applied to the synthesis of various 7-aryl-1H-indene derivatives. The final steps involve the reduction of the indanone carbonyl group to a secondary alcohol, which is then subjected to acid-catalyzed dehydration to furnish the desired this compound.

The detailed synthetic sequence is outlined in the table below, providing a step-by-step overview of the strategic pathway. This approach highlights the modular nature of the synthesis, allowing for potential variation at multiple stages to produce a library of related derivatives for further study.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Transformation | Reactant(s) | Reagents and Conditions | Product | Anticipated Yield |

|---|---|---|---|---|---|

| 1 | Intramolecular Friedel-Crafts Acylation | 3-Phenyl-4-methylpentanoyl chloride | AlCl₃, Dichloromethane (CH₂Cl₂), 0 °C to rt | 2-Isopropyl-2,3-dihydro-1H-inden-1-one | ~85% |

| 2 | Aromatic Bromination | 2-Isopropyl-2,3-dihydro-1H-inden-1-one | N-Bromosuccinimide (NBS), Acetic Acid (AcOH), rt | 4-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one | ~70-80% |

| 3 | Suzuki-Miyaura Cross-Coupling | 4-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 2-Isopropyl-4-phenyl-2,3-dihydro-1H-inden-1-one | ~90% |

| 4 | Ketone Reduction | 2-Isopropyl-4-phenyl-2,3-dihydro-1H-inden-1-one | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (MeOH), 0 °C | 2-Isopropyl-7-phenyl-2,3-dihydro-1H-inden-1-ol | >95% |

| 5 | Dehydration | 2-Isopropyl-7-phenyl-2,3-dihydro-1H-inden-1-ol | p-Toluenesulfonic acid (p-TsOH), Toluene, Reflux | This compound | ~90% |

Structure Reactivity Relationship Studies of Substituted Phenylindenes

Influence of Isopropyl and Phenyl Substituents on Electronic Properties and Reactivity

The electronic nature of the indene (B144670) ring system is significantly modulated by the inductive and resonance effects of its substituents. The isopropyl group at the 2-position and the phenyl group at the 7-position exert distinct electronic influences that collectively determine the reactivity of the molecule.

The isopropyl group is a well-characterized electron-donating group (EDG). It primarily operates through a positive inductive effect (+I), pushing electron density into the five-membered ring of the indene system. This increase in electron density enhances the nucleophilicity of the indene, making it more susceptible to electrophilic attack. The electron-donating nature of the isopropyl group can be quantified by its Hammett substituent constant (σ), which is a measure of the electronic effect of a substituent in a variety of chemical reactions. For the isopropyl group, the Hammett constants are negative, indicating its electron-releasing character.

The combined electronic effects of the isopropyl and phenyl groups in 2-isopropyl-7-phenyl-1H-indene result in a nuanced reactivity profile. The electron-donating isopropyl group at the 2-position is expected to activate the five-membered ring towards electrophilic substitution, while the phenyl group at the 7-position will primarily influence the electronic properties of the benzene (B151609) portion of the indene core.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| Isopropyl | -0.07 | -0.15 | Electron-donating (+I) |

| Phenyl | +0.06 | -0.01 | Inductively withdrawing (-I), potentially resonance donating (+M) |

Note: The Hammett constants provided are for substitution on a benzene ring and are used here to illustrate the general electronic nature of the substituents.

Steric Effects of Substituents on Reaction Outcomes and Selectivity Profiles

Beyond electronic effects, the sheer size and three-dimensional arrangement of the isopropyl and phenyl substituents play a crucial role in governing the reaction outcomes and selectivity for this compound. These steric effects, or steric hindrance, can influence the accessibility of reagents to the reactive sites of the molecule.

The isopropyl group at the 2-position is a bulky substituent. Its presence can significantly hinder the approach of reactants to the adjacent positions on the five-membered ring. This steric bulk can lead to regioselectivity in reactions, favoring attack at less hindered sites. For example, in an electrophilic addition to the double bond of the five-membered ring, the electrophile might preferentially add to the carbon atom further away from the isopropyl group.

Similarly, the phenyl group at the 7-position also introduces considerable steric bulk in its vicinity. While it is attached to the six-membered ring, its orientation can influence the approach of reagents to that side of the indene molecule. The steric repulsion between the phenyl group and incoming reactants can direct reactions to the opposite face of the indene system.

The combined steric hindrance from both the isopropyl and phenyl groups can create a highly congested environment around the indene core, leading to specific stereochemical outcomes in reactions. For instance, in reactions involving the formation of a new stereocenter, the bulky substituents can favor the formation of one stereoisomer over another. The extent of this steric influence can be quantitatively estimated using parameters such as Taft's steric parameter (E_s) and Charton's steric parameter (ν).

| Substituent | Taft's Steric Parameter (E_s) | Charton's Steric Parameter (ν) | General Steric Profile |

| Isopropyl | -0.47 | 0.68 | Bulky |

| Phenyl | -0.90 | 0.57 | Bulky and Planar |

Note: These steric parameters are established for general organic chemistry and are used here to provide a quantitative indication of the size of the substituents.

Computational Approaches to Structure-Reactivity Correlations in Indene Systems

Computational chemistry provides powerful tools for understanding and predicting the structure-reactivity relationships in complex molecules like this compound. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable in this regard.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure of substituted indenes. By solving the Schrödinger equation for the molecule, DFT can be used to calculate a variety of properties that correlate with reactivity, including:

Frontier Molecular Orbital (FMO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A higher HOMO energy suggests greater nucleophilicity and susceptibility to electrophilic attack, while a lower LUMO energy indicates greater electrophilicity.

Atomic charges and electrostatic potential maps: These calculations reveal the distribution of electron density within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reaction pathway modeling and transition state analysis: DFT can be used to model the entire course of a chemical reaction, identifying the transition state structures and calculating the activation energy barriers. This allows for the prediction of reaction rates and the most favorable reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity or biological activity. In the context of substituted indenes, a QSAR model could be developed to predict the rate of a particular reaction based on descriptors that quantify the electronic and steric properties of the substituents. These descriptors can be derived from experimental data (like Hammett and Taft parameters) or calculated using computational methods. While a specific QSAR model for this compound is not available in the literature, the principles of QSAR are broadly applicable to understanding the influence of its substituents.

| Calculated Property (Illustrative for a Substituted Indene System) | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher values indicate greater nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower values indicate greater electrophilicity. |

| Mulliken Atomic Charge on C1 | Calculated electron density at the C1 position of the indene ring. | More negative values suggest a more nucleophilic site. |

| Activation Energy (E_a) for Electrophilic Addition | The energy barrier for a model electrophilic addition reaction. | Lower values indicate a faster reaction rate. |

Note: The values in this table are conceptual and would need to be calculated for the specific this compound molecule using appropriate computational methods. The data serves to illustrate the types of insights that can be gained from such studies.

Future Research Directions for 2 Isopropyl 7 Phenyl 1h Indene

Exploration of Novel and Sustainable Synthetic Routes to the Compound

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research into the synthesis of 2-isopropyl-7-phenyl-1H-indene will likely focus on novel and sustainable approaches that offer improvements in terms of atom economy, reduced waste, and the use of less hazardous reagents.

Key areas of exploration include:

Transition Metal Catalysis: While traditional methods for indene (B144670) synthesis exist, emerging strategies employing earth-abundant transition metals are of particular interest. For instance, cobalt-catalyzed metalloradical catalysis presents a promising avenue for the synthesis of substituted indenes. This approach utilizes the intrinsic radical-type reactivity of first-row transition metals, moving away from more expensive and less sustainable noble metal catalysts. Future work could adapt such methods for the specific regioselective synthesis of this compound.

Metal-Free Cyclizations: The development of metal-free synthetic routes is a significant step towards sustainability. BCl₃-mediated cyclization of o-alkynylstyrenes has been shown to be a selective method for producing boron-functionalized indenes, which can then be further derivatized. Research could focus on developing similar metal-free cyclization strategies that directly yield the desired 2-isopropyl and 7-phenyl substitution pattern.

C-H Activation/Functionalization: Direct C-H bond activation and functionalization represent a highly atom-economical approach to synthesis. Future research could explore the direct introduction of the isopropyl and phenyl groups onto a pre-formed indene core or the cyclization of a precursor via a C-H activation pathway, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. While the biocatalytic synthesis of indene derivatives is a nascent field, future research could focus on identifying or engineering enzymes capable of catalyzing the formation of this compound or its precursors. rjptonline.orgrsc.org

| Synthetic Approach | Potential Advantages | Relevance to this compound |

| Metalloradical Catalysis (e.g., Cobalt) | Use of earth-abundant metals, sustainable. | Potential for direct and regioselective synthesis. |

| Metal-Free Borylative Cyclization | Avoids transition metal contaminants, sustainable. | Could be adapted for the synthesis of a versatile boron-functionalized precursor. |

| Direct C-H Activation | High atom economy, reduced synthetic steps. | Could enable direct installation of isopropyl and phenyl groups. |

| Biocatalysis | High selectivity, mild and green reaction conditions. | Potential for enantioselective synthesis of chiral derivatives. |

Deepening Mechanistic Understanding of Complex Transformations involving Substituted Indenes

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations. Future research should aim to elucidate the intricate mechanistic details of reactions involved in the synthesis and further functionalization of substituted indenes like this compound.

Areas for future mechanistic investigation include:

Computational Elucidation of Reaction Pathways: High-level computational methods, such as ab initio and Density Functional Theory (DFT) calculations, can provide detailed insights into reaction pathways, transition state geometries, and activation energies. nih.gov Applying these methods to the various synthetic routes for this compound can help to rationalize regioselectivity and reactivity, and guide the design of improved catalysts and reaction conditions.

Spectroscopic and Kinetic Studies: The use of advanced spectroscopic techniques, including in situ monitoring of reactions, can provide valuable experimental data to support or refute proposed mechanisms. Kinetic studies can help to determine the rate-determining steps of a reaction and provide quantitative information about the influence of different reaction parameters.

Isotopic Labeling Studies: The use of isotopically labeled starting materials is a powerful tool for tracing the fate of individual atoms throughout a reaction, providing unambiguous evidence for proposed mechanistic pathways. For example, deuterium (B1214612) labeling can be used to probe the nature of hydrogen transfer steps in cyclization reactions.

| Mechanistic Insight | Investigative Technique | Potential Impact |

| Reaction Pathways and Energetics | Ab initio and DFT Calculations | Optimization of reaction conditions and catalyst design. |

| Identification of Intermediates | In situ Spectroscopy (e.g., NMR, IR) | Deeper understanding of the reaction cascade. |

| Bond-forming and Breaking Steps | Isotopic Labeling Studies | Unambiguous confirmation of reaction mechanisms. |

Design and Synthesis of Highly Tunable Indene Scaffolds for Specific Chemical Applications

The functional versatility of the indene scaffold makes it an attractive platform for the development of molecules with tailored properties. By strategically modifying the substituents on the indene ring, it is possible to fine-tune the electronic, steric, and photophysical properties of the molecule for specific applications.

Future research in this area should focus on:

Indenyl Ligands for Catalysis: The indenyl ligand, the deprotonated form of indene, is a valuable component of organometallic catalysts. The "indenyl effect" describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl (B1206354) counterparts, which is attributed to the facile ring-slippage of the indenyl ligand. nih.gov The synthesis of a library of this compound derivatives with additional functional groups could lead to the development of highly active and selective catalysts for a range of organic transformations. The electronic and steric properties of the isopropyl and phenyl groups can be systematically varied to tune the performance of the resulting metal complexes.

Functional Materials: Substituted indenes have shown promise in the field of materials science. For example, indene-fullerene derivatives have been investigated as electron-transporting materials in perovskite solar cells. acs.org The electronic properties of these materials can be modulated by the nature of the substituents on the indene ring. Future work could explore the synthesis and characterization of polymers and other materials incorporating the this compound unit to investigate their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Medicinal Chemistry Scaffolds: The indene core is present in a number of biologically active compounds. The design and synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents. The isopropyl and phenyl groups provide a foundation for further structural modifications to optimize interactions with biological targets.

| Application Area | Design Strategy | Desired Properties |

| Catalysis | Modification of electronic and steric properties of indenyl ligands. | Enhanced catalytic activity, selectivity, and stability. |

| Organic Electronics | Tuning of HOMO/LUMO energy levels and charge transport properties. | High charge carrier mobility, suitable energy level alignment. |

| Medicinal Chemistry | Introduction of pharmacophoric groups and optimization of physicochemical properties. | Improved biological activity, selectivity, and pharmacokinetic profiles. |

Advanced Theoretical Modeling and Data-Driven Approaches in Indene Chemistry

The integration of advanced computational tools and data-driven methodologies has the potential to revolutionize the discovery and development of new indene-based molecules and reactions.

Future research directions in this domain include:

Predictive Modeling of Molecular Properties: Quantum chemical calculations, such as DFT, can be used to predict a wide range of molecular properties, including electronic structure, spectroscopic signatures, and reactivity descriptors. koreascience.kr These predictions can be used to screen virtual libraries of this compound derivatives for promising candidates for specific applications, thereby reducing the need for extensive experimental synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a statistical approach that relates the chemical structure of a series of compounds to their biological activity or other properties. jchemlett.comnih.gov By developing QSAR models for indene derivatives, it may be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are responsible for their activity.

Machine Learning for Reaction Prediction and Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product structures and yields. rjptonline.orgresearchgate.net These tools could be applied to the synthesis of this compound and its derivatives to identify optimal reaction conditions and to explore novel synthetic pathways. Data-driven approaches are also being used to accelerate catalyst development and reaction optimization. acs.orgnih.gov

| Computational Approach | Application in Indene Chemistry | Potential Outcome |

| Density Functional Theory (DFT) | Prediction of electronic and spectroscopic properties. | Rational design of functional materials and catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling of biological activity. | In silico screening and design of new drug candidates. |

| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | Accelerated discovery of new synthetic routes and improved reaction efficiency. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-isopropyl-7-phenyl-1H-indene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions to introduce the isopropyl and phenyl groups onto the indene backbone. Purity optimization requires chromatographic techniques (e.g., column chromatography) and spectroscopic validation (¹H/¹³C NMR, GC-MS). For structural analogs like 1-(2-phenylethyl)indene, purity is confirmed via retention time alignment in HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) and full-body protective gear to avoid inhalation or dermal exposure. Engineering controls like fume hoods are essential, as recommended for structurally related indene derivatives. Emergency measures include immediate decontamination with soap/water (skin/eye contact) and medical consultation for ingestion .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation and nuclear Overhauser effect spectroscopy (NOESY) to resolve stereochemical ambiguities. Comparative analysis with databases (e.g., PubChem entries for similar indenes) aids in validating spectral data .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the antioxidant potential of this compound?

- Methodological Answer : Use in vitro assays such as 661W photoreceptor cells to measure oxidative stress markers (e.g., mitochondrial membrane potential, caspase-3/9 activity). For analogs like FIHMI (6-formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene), pre-treatment with the compound followed by METH-induced toxicity challenges has demonstrated efficacy in reducing ROS and apoptosis .

Q. How can computational methods predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties and reaction pathways. For example, analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects and thermal stability are assessed via molecular dynamics simulations, as applied to related indene derivatives .

Q. How should researchers address contradictions in reported bioactivity data for indene derivatives?

- Methodological Answer : Conduct meta-analyses to identify variables such as cell line specificity (e.g., neuronal vs. epithelial cells), concentration thresholds, or assay conditions (e.g., hypoxia vs. normoxia). For instance, discrepancies in FIHMI’s autophagy inhibition (LC3B expression vs. Beclin-1 mRNA levels) highlight the need for multi-parametric validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.